molecular formula C9H9N3OS B13702915 3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine

3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine

Cat. No.: B13702915
M. Wt: 207.25 g/mol
InChI Key: YNQACMHVDKOZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine is a heterocyclic compound that features both thiazole and isoxazole rings. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce toxicity and cost .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles and thiazoles, which can exhibit different biological activities .

Scientific Research Applications

3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

3-(4-cyclopropyl-1,3-thiazol-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H9N3OS/c10-8-3-6(12-13-8)9-11-7(4-14-9)5-1-2-5/h3-5H,1-2,10H2

InChI Key

YNQACMHVDKOZPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)C3=NOC(=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.